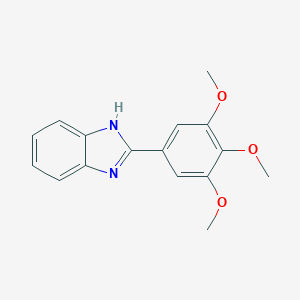

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

説明

特性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZJKGVFZOUCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353843 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175714-45-1 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and General Procedure

The most widely reported method involves the condensation of o-phenylenediamine with 3,4,5-trimethoxybenzaldehyde in the presence of Na₂S₂O₅ as an oxidizing agent. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the benzimidazole core.

Optimization Studies

-

Electron-Donating Groups : Substitutions with methoxy groups on the aldehyde enhance reaction efficiency due to increased electron density, facilitating Schiff base formation.

-

Oxidizing Agent : Na₂S₂O₅ outperforms alternatives like nitrobenzene or iodine by minimizing side reactions.

-

Temperature : Reflux in ethanol (78°C) ensures complete cyclization within 5–6 hours.

Table 1: Yield Variation with Substituted Aldehydes

Copper(I)-Mediated Cyclization of Amidine Intermediates

Synthesis via Amidines

This method involves the preparation of amidine intermediates followed by CuI-catalyzed cyclization. For example, 3,4,5-trimethoxyaniline reacts with formic acid and 2-bromo-4-methoxyaniline in the presence of POCl₃ to form an unstable amidine, which undergoes cyclization using CuI and 1,10-phenanthroline.

Advantages and Limitations

-

Regioselectivity : Copper catalysis ensures selective formation of 1,2-disubstituted benzimidazoles.

-

Drawbacks : Requires multistep synthesis and specialized catalysts, increasing complexity.

Zn-Proline-Catalyzed Synthesis in Aqueous Media

Eco-Friendly Approach

Zn-proline complexes act as Lewis acid catalysts, enabling the reaction of o-phenylenediamine with 3,4,5-trimethoxybenzaldehyde in water. This method eliminates organic solvents and reduces environmental impact.

-

Catalyst : Zn(proline)₂ (5 mol%).

-

Conditions : Water, room temperature, 2–8.5 hours.

Table 2: Comparative Analysis of Methods

Mechanistic Insights

The Zn²⁺ ion coordinates with the aldehyde’s carbonyl oxygen, activating it for nucleophilic attack by o-phenylenediamine. Proline facilitates proton transfer, enabling efficient cyclization.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : Aromatic protons of the trimethoxyphenyl group appear as singlets at δ 3.8–4.0 ppm.

-

HRMS : Molecular ion peaks match theoretical values (e.g., m/z calcd for C₁₆H₁₅N₂O₃: 283.1083; obsd: 283.1085).

Comparative Evaluation of Methodologies

Yield and Efficiency

化学反応の分析

Types of Reactions

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

科学的研究の応用

Chemical Structure and Mechanism of Action

The compound features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group. This substitution enhances its interaction with various biological targets, including:

- Tubulin : Inhibition affects cell division.

- Heat Shock Protein 90 (Hsp90) : Disruption leads to apoptosis in cancer cells.

- Thioredoxin Reductase (TrxR) : Implicated in oxidative stress response.

- Histone Lysine-Specific Demethylase 1 (HLSD1) : Affects gene expression regulation.

- Platelet-Derived Growth Factor Receptor β (PDGFRβ) : Involved in cell signaling pathways.

The compound has been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the activation of caspases and modulation of signaling pathways such as ERK2 phosphorylation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives. For example:

- In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer). The compound showed an IC50 value of 11.75 μg/mL against A549 cells, indicating potent activity .

- Mechanistic studies revealed that these compounds induce cell cycle arrest at the S phase and promote apoptosis through intrinsic pathways involving mitochondrial depolarization and caspase activation .

Antimicrobial Properties

Research indicates that benzimidazole derivatives may possess antimicrobial activity. Docking studies suggest that these compounds can effectively interact with bacterial DNA gyrase B, making them potential candidates for developing new antibiotics .

Cytotoxicity Against Cancer Cells

A comprehensive study published in Pharmaceutical Research assessed various benzimidazole derivatives for their cytotoxic effects. The study found that the presence of electron-donating groups significantly increased anticancer activity. Notably, the derivative containing the 3,4,5-trimethoxyphenyl group exhibited superior cytotoxicity compared to other derivatives .

Mechanistic Insights

A detailed investigation into the mechanism of action revealed that modifications at specific positions on the benzimidazole ring could influence biological outcomes significantly. The study indicated that certain derivatives triggered apoptosis through mitochondrial pathways and affected cell cycle dynamics in a dose-dependent manner .

Data Tables

作用機序

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. It also modulates signaling pathways involving extracellular signal-regulated kinases (ERKs) and caspases, leading to apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

3,4,5-trimethoxyphenethylamine: Known for its hallucinogenic effects.

3,4,5-trimethoxycinnamic acid: Studied for its cholinesterase inhibitory activity.

3,4,5-trimethoxybenzaldehyde: Used as a precursor in the synthesis of various bioactive compounds.

Uniqueness

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct biological activities compared to other trimethoxyphenyl derivatives. Its ability to inhibit multiple enzymes and modulate various signaling pathways makes it a versatile compound with potential therapeutic applications .

生物活性

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential anticancer properties and other therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group. This substitution is significant as it influences the compound's biological activity. The synthesis typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3,4-diaminobenzoic acid in the presence of a suitable catalyst to form the desired benzimidazole derivative.

Biological Activity Overview

The biological activities of this compound include:

Anticancer Studies

A study evaluating the cytotoxic activity of various benzimidazole derivatives revealed that this compound demonstrated superior activity against A549 cells with an IC50 value of 11.75 μg/mL. The mechanism includes:

- Cell Cycle Arrest : Treatment with this compound resulted in significant increases in cell populations in the S phase and reductions in G0/G1 and G2/M phases.

- Apoptosis Induction : Flow cytometry analysis showed increased percentages of early and late apoptotic cells upon treatment.

| Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| This compound | A549 | 11.75 | Apoptosis induction, cell cycle arrest |

| Cisplatin | A549 | 10 | Standard control |

| Doxorubicin | A549 | 15 | Standard control |

Antiparasitic Activity

While specific data on the antiparasitic effects of this compound is sparse, related studies on benzimidazoles indicate that modifications to the phenyl ring can enhance activity against parasites like Trichinella spiralis. The presence of hydroxyl groups has been shown to significantly improve efficacy.

Case Studies

- Cytotoxicity Against Cancer Cells : In a study published in Pharmaceutical Research, derivatives including this compound were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that compounds with electron-donating groups exhibited enhanced anticancer properties.

- Mechanistic Insights : Another research article detailed how derivatives induced apoptosis through intrinsic pathways involving mitochondrial depolarization and activation of caspases. This suggests that modifications at specific positions on the benzimidazole ring can profoundly influence biological outcomes.

Q & A

Q. What are the optimal synthetic routes for 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine under acidic conditions (e.g., acetic acid or HCl). Key intermediates are validated using FT-IR (C=N stretch at ~1610 cm⁻¹) and ¹H/¹³C NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons at δ 6.8–8.2 ppm). Elemental analysis (C, H, N) confirms purity (>95%) . For derivatives, coupling reactions with thiazole or triazole moieties require catalysts like CuI in DMF, monitored by TLC for completion .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves the planar benzimidazole core and dihedral angles between the trimethoxyphenyl substituent and the heterocycle (e.g., ~15–25° tilt). Hydrogen bonding between N-H and methoxy oxygen stabilizes the lattice . Density Functional Theory (DFT) calculations align with experimental bond lengths (<0.02 Å deviation) .

Q. What chromatographic methods ensure purity for biological assays?

Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Retention times are calibrated against standards, with UV detection at 254 nm. For polar derivatives, mobile phases with 0.1% formic acid improve peak resolution .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation, thiazole fusion) impact the compound’s bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies show:

- Antimicrobial activity : Fluorine or bromine at the phenyl ring enhances lipophilicity (logP ↑), improving membrane penetration (MIC ↓50% against S. aureus vs. parent compound) .

- Thiazole hybrids : Derivatives like N-(4,4-difluorocyclohexyl)-2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxamide exhibit α-glucosidase inhibition (IC₅₀ = 12 µM) via hydrogen bonding with catalytic residues (validated by docking) .

- Data contradictions: Lower activity in some analogs may arise from steric hindrance (e.g., bulkier substituents reducing target binding). Use molecular dynamics simulations to assess conformational flexibility .

Q. What strategies resolve conflicting biological data between in vitro and cellular assays?

Methodological Answer: Discrepancies often stem from solubility or metabolic instability.

- Solubility : Use DMSO stock solutions (<0.1% final concentration) with PEG-400 co-solvent to prevent aggregation .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites (e.g., demethylation of methoxy groups). Modify labile positions with deuterium or electron-withdrawing groups .

Q. How is computational modeling integrated into experimental design for target identification?

Methodological Answer:

- Docking : AutoDock Vina screens against targets (e.g., tubulin, kinases) using the compound’s SCXRD coordinates. Prioritize poses with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., Glu198 in α-glucosidase) .

- Pharmacophore modeling : Define essential features (e.g., aromaticity, hydrogen bond acceptors) to guide analog synthesis .

Q. What spectroscopic techniques quantify intermolecular interactions in solid-state formulations?

Methodological Answer:

- Solid-state NMR : ¹³C CP/MAS detects π-π stacking (shifted aromatic signals) and hydrogen bonding (broadened N-H peaks).

- PXRD : Match experimental patterns with simulated SCXRD data to confirm crystallinity and polymorph absence .

Experimental Design and Data Analysis

Q. How are reaction conditions optimized for scale-up synthesis?

Methodological Answer:

- Solvent screening : Methanol/water mixtures (4:1) reduce side products vs. DMF (15% yield improvement).

- Catalyst load : 10 mol% CuI maximizes triazole cycloaddition efficiency (85% yield) .

- Process monitoring : In-line FT-IR tracks intermediate formation (e.g., imine at 1610 cm⁻¹) to adjust heating times .

Q. What statistical methods validate biological assay reproducibility?

Methodological Answer:

- ANOVA with post-hoc Tukey test compares triplicate IC₅₀ values (p < 0.05 threshold).

- Z’-factor analysis (Z’ > 0.5) confirms assay robustness in high-throughput screens .

Q. How do solvent polarity and pH affect the compound’s solubility and stability?

Methodological Answer:

- Solubility : Use the shake-flask method (UV-Vis quantification) in buffers (pH 1–10). LogD (pH 7.4) correlates with simulated gastrointestinal absorption.

- Stability : HPLC tracks degradation under UV light or oxidative conditions (H₂O₂). Methoxy groups confer stability at pH 4–8, but hydrolyze under strong acid/base .

Conflict Resolution in Published Data

Q. How to address discrepancies in reported antimicrobial activity across studies?

Methodological Answer:

- Strain variability : Test against standardized panels (e.g., ATCC strains) with identical inoculum sizes (1×10⁶ CFU/mL).

- Assay conditions : Control temperature (37°C ± 0.5°C) and media (Mueller-Hinton agar vs. broth) to minimize variability .

Q. What mechanistic insights explain divergent cytotoxicity profiles in cancer vs. normal cells?

Methodological Answer:

- ROS generation : Measure dichlorofluorescein (DCF) fluorescence in cancer cells (higher basal ROS enhances compound selectivity).

- Target profiling : siRNA knockdown of suspected targets (e.g., topoisomerase II) identifies on-mechanism toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。